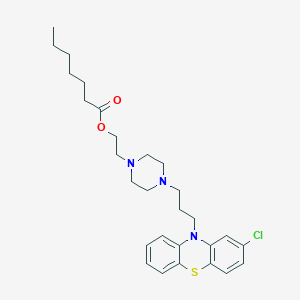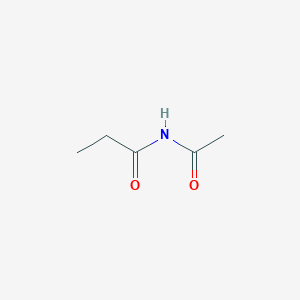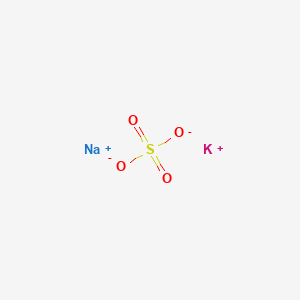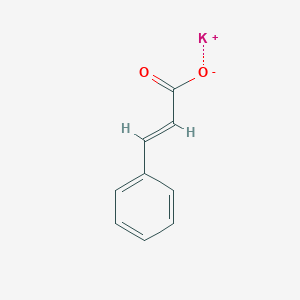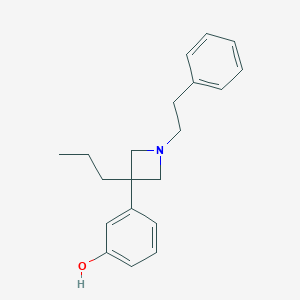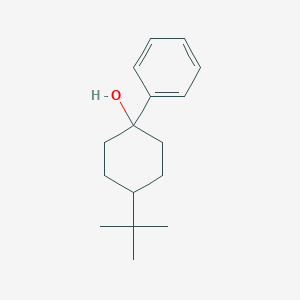
Carbamic acid, diethyldithio-, thallium complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyldithio-, thallium complex (CDDT) is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDDT is a thallium-containing compound that has shown promising results in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of Carbamic acid, diethyldithio-, thallium complex is not fully understood. However, it is believed that Carbamic acid, diethyldithio-, thallium complex exerts its anticancer and antimicrobial effects by inducing oxidative stress and disrupting cellular processes.
Biochemische Und Physiologische Effekte
Carbamic acid, diethyldithio-, thallium complex has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth. Carbamic acid, diethyldithio-, thallium complex has been found to be relatively non-toxic to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Carbamic acid, diethyldithio-, thallium complex is its relatively low toxicity to normal cells. This makes it a promising candidate for further study as a therapeutic agent. However, the synthesis method for Carbamic acid, diethyldithio-, thallium complex is complex and time-consuming, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Carbamic acid, diethyldithio-, thallium complex. One direction is to further investigate its potential as an anticancer agent. This could include in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its potential as an antimicrobial agent. This could include studies to determine its efficacy against a broader range of bacteria and other microorganisms. Additionally, further research could be done to better understand the mechanism of action of Carbamic acid, diethyldithio-, thallium complex and to develop more efficient synthesis methods.
Synthesemethoden
Carbamic acid, diethyldithio-, thallium complex is synthesized by reacting thallium acetate with diethyldithiocarbamate (DDTC). The reaction produces a yellow precipitate that is then purified through recrystallization. The purity of the final product is confirmed through spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, diethyldithio-, thallium complex has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer. Carbamic acid, diethyldithio-, thallium complex has also been studied for its potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
18756-72-4 |
|---|---|
Produktname |
Carbamic acid, diethyldithio-, thallium complex |
Molekularformel |
C5H10NS2Tl |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;thallium(1+) |
InChI |
InChI=1S/C5H11NS2.Tl/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
DZDXQECBERXVDV-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
Andere CAS-Nummern |
18756-72-4 |
Synonyme |
Diethyldithiocarbamic acid thallium(I) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



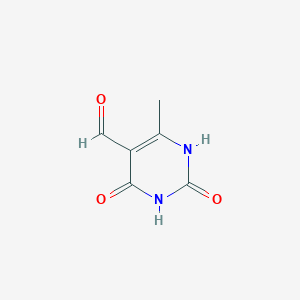
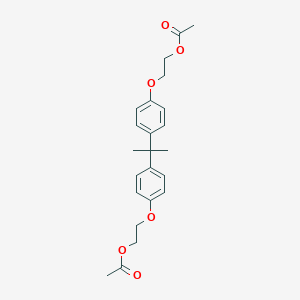
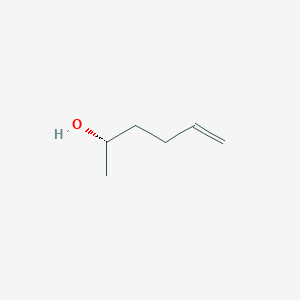
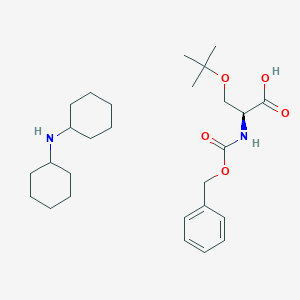

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
